molecular formula C15H10F2N2O2S B2510059 N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 953183-61-4

N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No. B2510059
CAS RN: 953183-61-4
M. Wt: 320.31
InChI Key: YJFYOJRGVMESEL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used to treat inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It is a derivative of salicylic acid and has been shown to have a longer half-life than aspirin.

Scientific Research Applications

Structural Analysis and Intermolecular Interactions

The structural characteristics and intermolecular interactions of similar compounds, such as those containing difluoromethyl groups and aromatic rings, have been extensively studied. For instance, the analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and its derivatives demonstrates the generation of 3-D arrays through various hydrogen bonds and π interactions, showcasing the compound's potential for forming intricate molecular structures (Boechat et al., 2011).

Antimicrobial and Hemolytic Activities

A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed their antimicrobial and hemolytic activities. These compounds, related to the structural framework of N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, exhibited significant action against selected microbial species, highlighting their potential as antimicrobial agents with minimal cytotoxicity (Gul et al., 2017).

Anticancer Properties

The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives, including compounds with heterocyclic rings similar to N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, have demonstrated significant anticancer activities against various cancer cell lines. This suggests the potential of such compounds in developing novel anticancer therapies (Yurttaş et al., 2015).

Optoelectronic Applications

Thiazole-based polythiophenes, with structural elements related to N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, have been synthesized and analyzed for their optoelectronic properties. These compounds exhibit promising optical band gaps and switching times, indicating their potential for use in optoelectronic devices (Camurlu & Guven, 2015).

Synthetic Processes and Molecular Docking

Research on synthesizing and evaluating compounds with similar structural features for potential in vitro antiplasmodial properties has shown that certain configurations exhibit low toxicity and promising biological activity. This highlights the importance of synthetic methodology and molecular docking in drug discovery and development (Mphahlele et al., 2017).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c16-9-3-4-12(11(17)6-9)18-15(20)8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFYOJRGVMESEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

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